Mipla Exhibits 4‑ to 5‑Fold Lower 5‑HT₂A Receptor Binding Affinity Compared to LSD in [³H]Ketanserin Displacement Assays
In a direct head-to-head comparison, Mipla displaced [³H]ketanserin from 5‑HT₂ binding sites with an affinity 4‑ to 5‑fold lower than that of LSD [1]. This contrasts with its performance against [¹²⁵I]DOI (5‑HT₂ agonist label) and [³H]8‑OH‑DPAT (5‑HT₁A agonist label), where its Kᵢ values were similar to those of LSD [1].
| Evidence Dimension | 5‑HT₂ receptor binding affinity (displacement of [³H]ketanserin) |
|---|---|
| Target Compound Data | Kᵢ value 4‑ to 5‑fold higher (i.e., lower affinity) than LSD |
| Comparator Or Baseline | LSD (baseline Kᵢ not explicitly stated, but difference expressed as fold change) |
| Quantified Difference | 4‑ to 5‑fold lower affinity than LSD |
| Conditions | Rat cortical homogenate binding assay using [³H]ketanserin as radioligand |
Why This Matters
This divergent binding profile (reduced affinity at [³H]ketanserin‑defined sites but preserved affinity at [¹²⁵I]DOI‑defined sites) makes Mipla a valuable comparator for dissecting agonist‑ vs. antagonist‑preferring 5‑HT₂ receptor conformations.
- [1] Huang X, Marona-Lewicka D, Pfaff RC, Nichols DE. Drug discrimination and receptor binding studies of N-isopropyl lysergamide derivatives. Pharmacol Biochem Behav. 1994;47(3):667-673. View Source
